Decamethylcyclopentasiloxane-d30
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H30O5Si5 |
|---|---|
Molecular Weight |
400.95 g/mol |
IUPAC Name |
2,2,4,4,6,6,8,8,10,10-decakis(trideuteriomethyl)-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane |
InChI |
InChI=1S/C10H30O5Si5/c1-16(2)11-17(3,4)13-19(7,8)15-20(9,10)14-18(5,6)12-16/h1-10H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D3,9D3,10D3 |
InChI Key |
XMSXQFUHVRWGNA-VIDXRFFRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[Si]1(O[Si](O[Si](O[Si](O[Si](O1)(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)C |
Origin of Product |
United States |
Synthesis and Isotopic Enrichment Methodologies for Decamethylcyclopentasiloxane D30
Fundamental Synthetic Pathways for Decamethylcyclopentasiloxane (B1670010)
The commercial production of decamethylcyclopentasiloxane (D5) serves as the foundational process, which is then adapted for the synthesis of its deuterated counterpart. wikipedia.org The primary route involves the hydrolysis and subsequent equilibration of dichlorodimethylsilane (B41323) precursors. wikipedia.orggac.eduuni-wuppertal.de
Hydrolysis and Equilibration of Dichlorodimethylsilane Precursors
The synthesis commences with the hydrolysis of dichlorodimethylsilane ((CH₃)₂SiCl₂). wikipedia.orgsigmaaldrich.com This reaction, where the dichlorosilane (B8785471) is treated with water, leads to the formation of a mixture of linear and cyclic dimethylsiloxanes. wikipedia.orguni-wuppertal.de The initial hydrolysis products are short-chain linear polydimethylsiloxanes with hydroxyl (-OH) end groups. uni-wuppertal.de
The reaction can be represented as follows:
n(CH₃)₂SiCl₂ + nH₂O → [-(CH₃)₂SiO-]n + 2nHCl
This initial mixture is then subjected to an equilibration process. In the presence of a strong base, such as potassium hydroxide (B78521) (KOH), the siloxane bonds in both the linear polymers and cyclic species are continuously broken and reformed. wikipedia.org This dynamic equilibrium allows for the conversion of the mixture into the more volatile cyclic siloxanes, including D5. wikipedia.org The process can be driven towards the desired cyclic product by removing the more volatile components through distillation. wikipedia.org
| Precursor | Reagents | Products |
| Dichlorodimethylsilane | Water, Potassium Hydroxide (catalyst) | Decamethylcyclopentasiloxane, other cyclic siloxanes, linear polydimethylsiloxanes |
Polymerization and Ring Formation Mechanisms
The formation of the stable five-membered ring of decamethylcyclopentasiloxane is a result of intramolecular condensation of the linear siloxane intermediates or through ring-opening polymerization of smaller cyclic siloxanes followed by rearrangement. wikipedia.orgias.ac.in The mechanism involves the nucleophilic attack of a terminal hydroxyl group on a silicon atom within the same chain, leading to the cyclization and elimination of a water molecule.
The ring-chain equilibrium is a critical aspect of this process. The distribution of linear and various cyclic siloxanes (D3, D4, D5, etc.) is influenced by factors such as catalyst concentration, temperature, and reaction time. ias.ac.ingoogle.com By carefully controlling these parameters, the yield of the desired D5 can be maximized. For instance, it has been shown that using acid-activated bentonite (B74815) clay as a catalyst can lead to high yields of linear polymers, which can then be equilibrated to form cyclic species. ias.ac.in
Isotopic Labeling Techniques for Deuterated Siloxanes
The synthesis of decamethylcyclopentasiloxane-d30 requires the introduction of deuterium (B1214612) atoms in place of the hydrogen atoms on the methyl groups. This is achieved through specialized isotopic labeling techniques.
Specific Methods for this compound Preparation
The preparation of this compound necessitates the use of a deuterated precursor. The most direct approach involves starting with a deuterated version of dichlorodimethylsilane, specifically dichlorodi(trideuteriomethyl)silane ((CD₃)₂SiCl₂). The subsequent hydrolysis and equilibration of this deuterated precursor, following the same fundamental pathways described for the non-deuterated compound, will yield this compound. nih.gov
Alternative strategies for synthesizing deuterated silanes in general involve the reduction of halosilanes using deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄). Another method involves the catalytic isotopic exchange between Si-H bonds and a deuterium source like deuterium gas (D₂) or deuterium oxide (D₂O). rsc.org Visible-light-mediated deuteration of silanes using D₂O has emerged as a greener and more economical method. rsc.org
| Deuteration Method | Deuterium Source | Catalyst/Reagent |
| Hydrolysis of Deuterated Precursor | (CD₃)₂SiCl₂ | Water |
| Reduction of Halosilanes | LiAlD₄ or NaBD₄ | - |
| Catalytic Isotopic Exchange | D₂ or D₂O | Noble metal catalysts or photoredox catalysts |
Assessment of Deuterium Incorporation Efficiency and Purity
Ensuring high isotopic purity is paramount for the application of this compound as an internal standard. The efficiency of deuterium incorporation is a critical parameter that is carefully assessed.
The level of deuterium incorporation is typically determined using analytical techniques such as:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect any residual protons, allowing for a quantitative assessment of the deuterium incorporation. rsc.orgvt.edu
Mass Spectrometry (MS): High-resolution mass spectrometry can precisely determine the molecular weight of the synthesized compound, confirming the presence of 30 deuterium atoms. nih.gov
The purity of the final product is also crucial and is often evaluated using gas chromatography (GC) coupled with a mass spectrometer (GC-MS) to separate and identify any non-deuterated or partially deuterated species, as well as other cyclic siloxane impurities.
Advancements in Deuterated Siloxane Synthesis
Electrospraying Techniques in Silane (B1218182) Reactions
A novel approach for the synthesis of cyclosiloxanes involves the use of electrospraying, a technique that facilitates reactions by creating a high electric field. chemicalbook.com In this method, the reactants are introduced into the reaction chamber as fine, charged droplets. For the synthesis of cyclosiloxanes, dichlorodimethylsilane (or its deuterated analogue for D5-d30) and water are used as the primary reactants. chemicalbook.com
The apparatus typically consists of two opposing electrospray emitters (ESNs) immersed in a solvent. chemicalbook.com One ESN is fed with the silane precursor, while the other is fed with water. chemicalbook.com By applying a high voltage, the liquids are electrostatically sprayed into the solvent, where they react. chemicalbook.com This technique offers a controlled environment for the hydrolysis of dichlorodimethylsilane, which leads to the formation of various cyclic siloxanes. chemicalbook.com
Research on the non-deuterated analogue shows that this method produces a mixture of cyclic siloxanes, including hexamethylcyclotrisiloxane (B157284) (D3), octamethylcyclotetrasiloxane (B44751) (D4), and decamethylcyclopentasiloxane (D5). chemicalbook.com The yield of each cyclic species can be quantified by gas chromatography analysis of the reaction mixture. chemicalbook.com For the synthesis of D5-d30, the starting precursor would be dichlorodimethylsilane-d6.
Table 1: Example of Cyclosiloxane Synthesis via Electrospraying This table is based on the synthesis of non-deuterated cyclosiloxanes and illustrates the expected product distribution.
| Parameter | Value |
| Silane Precursor | Dichlorodimethylsilane |
| Second Reactant | Water |
| Solvent | Cyclopentyl methyl ether |
| Applied Voltage | +4.0 kV to ESN 1, -4.0 kV to ESN 2 |
| D3 Yield | 51.3% |
| D4 Yield | 29.2% |
| D5 Yield | 8.0% |
| Data derived from research on electrospray synthesis of cyclosiloxanes. chemicalbook.com |
Solvent Selection and Reaction Condition Optimization
The selection of solvent and the optimization of reaction conditions are critical for controlling the synthesis of this compound. The hydrolysis of the dichlorodimethylsilane-d6 precursor produces hydrochloric acid (HCl) as a byproduct. uni-wuppertal.de The management of this acidic byproduct is a key consideration in the process.
The choice of solvent significantly impacts the reaction environment. A basic solvent can neutralize the HCl generated during hydrolysis, preventing the reaction medium from becoming acidic, which can slow down the reaction or favor different pathways. researchgate.net Alternatively, the process can be conducted under neutral conditions using solvents like dichloromethane (B109758) (DCM), followed by purification steps to neutralize the product mixture. mdpi.comresearchgate.net Studies have shown that varying the ratio of the silane precursor to the solvent affects the properties, such as viscosity, of the resulting siloxane polymer. mdpi.comresearchgate.net For instance, different ratios of dichlorodimethylsilane to dichloromethane have been used to target specific product viscosities. researchgate.net
Furthermore, the hydrolysis and condensation process initially yields a mixture of short-chain linear and various cyclic polydimethylsiloxanes. uni-wuppertal.de To increase the yield of the desired D5-d30, the reaction mixture can be subjected to an equilibration process. This is typically achieved by heating the mixture in the presence of a strong base catalyst, such as potassium hydroxide (KOH). wikipedia.org This catalytic step promotes the cleavage and re-formation of siloxane bonds, driving the equilibrium towards the more thermodynamically stable and volatile cyclic species, which can then be isolated by distillation. wikipedia.org
Table 2: Impact of Precursor-to-Solvent Ratio on Product Properties This table is based on the synthesis of non-deuterated polydimethylsiloxane (B3030410) (PDMS) from dichlorodimethylsilane (DCMS) and illustrates the principle of condition optimization.
| Precursor:Solvent Ratio (DCMS:DCM) | Resulting PDMS Viscosity (Pa·s) | Resulting PDMS Density (g/mL) |
| 1:1 | 2.06 (Medium) | 0.96 |
| 1:4 | 3.59 (High) | 0.99 |
| Data derived from studies on the synthesis of PDMS from DCMS. mdpi.comresearchgate.net |
Advanced Analytical Methodologies for Decamethylcyclopentasiloxane D30 in Research Matrices
Chromatographic Separation Techniques
Chromatography is the cornerstone of analyzing complex mixtures, and for a compound like Decamethylcyclopentasiloxane-d30, both gas and liquid chromatography techniques are employed. The choice of technique often depends on the matrix, the required sensitivity, and the other compounds of interest in the sample.
Gas Chromatography (GC) with Various Detectors
Gas chromatography is a highly effective technique for the separation of volatile and semi-volatile compounds such as cyclic volatile methylsiloxanes (cVMS). The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase within a capillary column.
Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used method for the quantification of organic compounds, including siloxanes. researchgate.netepa.gov In GC-FID, the effluent from the GC column is mixed with hydrogen and air and then burned. This process produces ions, and the resulting current is measured, which is proportional to the mass of the carbon atoms in the analyte.
While GC-FID is a common technique for analyzing cVMS like D5 in various products such as silicone emulsions and personal care products nih.govscientificspectator.comnih.gov, its application to D5-d30 requires careful consideration. Since FID responds to carbon atoms, both D5 and D5-d30 will produce a signal. However, as they are isotopologues with very similar physicochemical properties, they are likely to have nearly identical retention times on standard GC columns. Therefore, when D5-d30 is used as an internal standard for the analysis of D5, complete chromatographic separation is generally not achievable. In such cases, the combined peak area of D5 and D5-d30 would be measured. This approach is viable if the concentration of the internal standard is known and the response factors of the native and deuterated compounds are equivalent. Method validation for the analysis of cVMS in silicone elastomers and fluids often involves an extraction step with a suitable solvent like acetone, followed by direct injection into the GC-FID system. eurofinsus.comcopernicus.org
Key GC-FID Parameters for Siloxane Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Injector Temperature | 250 - 300 °C |
| Column | HP-5MS or similar |
| Oven Temperature Program | Initial 80°C, ramped to 250-300°C |
| Detector Temperature | 300 °C |
| Carrier Gas | Helium or Hydrogen |
Gas chromatography coupled with an atomic emission detector (GC-AED) offers a highly selective method for the analysis of organosilicon compounds like this compound. The AED atomizes the compounds eluting from the GC column in a high-energy plasma and measures the intensity of the light emitted at element-specific wavelengths. researchgate.net This allows for the specific detection of silicon-containing compounds, even in complex matrices where co-eluting interferences might be present. eurofinsus.com
For the analysis of siloxanes in matrices such as biogas, GC-AED provides a distinct advantage over less selective detectors. scientificspectator.comeurofinsus.com By monitoring the silicon emission line, a chromatogram showing only the silicon-containing compounds can be generated, which simplifies quantification and reduces the likelihood of false positives. eurofinsus.com While specific studies on D5-d30 using GC-AED are not prevalent in the literature, the principle of detection would be identical to that of D5. The silicon atoms in both molecules would produce the same atomic emission, making this a powerful tool for quantifying total D5 (native and deuterated) or for the specific detection of silicon-containing compounds in a sample.
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry
While GC is the more common technique for volatile siloxanes, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) presents a viable alternative, particularly for less volatile siloxanes or when analyzing complex matrices that are not amenable to GC introduction. UHPLC utilizes smaller particle size columns (sub-2 µm), which allows for higher resolution separations and faster analysis times compared to traditional HPLC. chromatographyonline.com
For siloxanes, reversed-phase UHPLC methods can be developed. The separation of D5 has been demonstrated on C18 columns with a mobile phase consisting of acetonitrile (B52724) and water. sigmaaldrich.com When coupled with a mass spectrometer, UHPLC-MS can provide both separation and selective detection. For D5-d30, the mass spectrometer would be set to monitor the specific mass-to-charge ratio (m/z) of the deuterated compound, allowing for its clear identification and quantification even if it co-elutes with the non-deuterated D5. The use of deuterated internal standards is a common practice in UHPLC-MS to correct for matrix effects and variations in instrument response. nih.govresearchgate.net
Mass Spectrometric (MS) Applications in this compound Research
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method, it provides a high degree of selectivity and sensitivity, making it ideal for the analysis of trace levels of compounds like this compound.
Quadrupole Mass Spectrometry (GC-MS/MS, LC-MS/MS) for Quantification
Quadrupole mass spectrometers are widely used for the quantitative analysis of a broad range of compounds. In the context of D5-d30 analysis, both gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer exceptional selectivity and sensitivity.
GC-MS/MS: In GC-MS/MS, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in a collision cell, and then a specific product ion is monitored in the third quadrupole. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and chemical interferences, leading to very low limits of detection. For D5-d30, a precursor ion would be generated in the ion source (typically through electron ionization), and a characteristic fragment ion would be monitored. The use of a deuterated internal standard like D5-d30 is ideal for GC-MS/MS analysis as it will have a different precursor ion mass than the native D5, allowing for their simultaneous and independent quantification. nih.govresearchgate.net Studies have reported the use of GC-MS for the analysis of D5 in various matrices, including air, water, and sludge. nih.govnih.govmountainscholar.org A study on the dissociation of D5 using a quadrupole mass spectrometer provides insight into its fragmentation patterns, which is fundamental for developing MS/MS methods.
LC-MS/MS: Similar to GC-MS/MS, LC-MS/MS provides highly selective and sensitive quantification. This technique is particularly advantageous for analyzing samples in complex biological or environmental matrices. nih.govnih.gov The analyte is first separated by UHPLC and then ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). The use of tandem mass spectrometry allows for the specific detection of D5-d30, even in the presence of high concentrations of the native compound or other matrix components. The development of LC-MS/MS methods for siloxanes has been explored, and the principles are directly applicable to the analysis of D5-d30 as an internal standard. nih.govresearchgate.netdiva-portal.org
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the structural elucidation and characterization of siloxanes. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Siloxanes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of molecules. elsevierpure.com It is based on the magnetic properties of atomic nuclei. For siloxanes, ¹H, ¹³C, and ²⁹Si NMR are particularly informative. elsevierpure.comnih.gov
¹H NMR: Provides information about the hydrogen atoms in the molecule. For D5-d30, the absence of proton signals and the presence of deuterium (B1214612) would be a key characteristic. For other siloxanes, ¹H NMR can reveal the types of organic groups attached to the silicon atoms. researchgate.net
¹³C NMR: Gives insight into the carbon framework of the organic substituents on the siloxane backbone.
²⁹Si NMR: This is a particularly powerful tool for studying the silicon-oxygen backbone of siloxanes. nih.govnih.gov The chemical shift of the silicon atoms provides information about their local chemical environment, such as the number of oxygen atoms attached (e.g., D units in cyclic siloxanes, T units in cross-linked structures). nih.govresearchgate.net For D5-d30, the ²⁹Si NMR spectrum would be expected to show a single resonance characteristic of the "D" (difunctional) siloxane unit in a cyclic pentamer, with potential coupling to the deuterium atoms of the methyl groups. High-resolution ²⁹Si NMR can even distinguish between siloxane units from different manufacturers or in different chemical environments. nih.gov
Infrared (IR) Spectroscopy in Siloxane Research
Infrared (IR) spectroscopy serves as a critical tool for the structural elucidation of organosilicon compounds, including deuterated siloxanes like this compound. The fundamental principle of IR spectroscopy lies in the absorption of infrared radiation by molecules, which induces vibrations of their atomic bonds. The frequencies of these vibrations are characteristic of the specific bonds and functional groups present in the molecule, providing a unique spectral fingerprint.
In the context of siloxane research, IR spectroscopy is instrumental in identifying the characteristic Si-O-Si backbone. Siloxanes exhibit one or more intense absorption bands in the 1130-1000 cm⁻¹ region. gelest.com For shorter or cyclic siloxanes, a single, sharp Si-O-Si band is typically observed, while longer or more complex branched chains result in a broader, more intricate absorption pattern with multiple overlapping bands. gelest.com A band associated with Si-O rocking can also be observed at 455 cm⁻¹. gelest.com
Research on deuterated silanes has demonstrated the utility of IR spectroscopy in assigning vibrational modes and calculating force constants. aip.orgaip.orgcapes.gov.br For instance, studies on SiD₄, SiHD₃, and SiH₂D₂ have successfully identified and assigned the various Si-D and Si-H stretching and bending vibrations. aip.orgaip.org These studies provide a foundational understanding for interpreting the IR spectra of more complex deuterated siloxanes. The spectrum of trideuterosilane, a symmetric top molecule, reveals three totally symmetric vibrations and three doubly-degenerate modes, all of which are infrared active. aip.org
The following table summarizes key IR absorption bands relevant to siloxane analysis:
| Functional Group | Absorption Range (cm⁻¹) | Notes |
| Si-O-Si (cyclic) | 1080-1000 | Strong, sharp band. gelest.com |
| Si-O-Si (linear) | 1130-1000 | Broad, complex bands for longer chains. gelest.com |
| Si-C | 840-790 | |
| -CH₃ (on Si) | 1270-1255 | |
| Si-OH (isolated) | 3750 | Sharp band. researchgate.net |
This table is generated based on data from the text.
Sample Preparation and Collection Protocols for Trace Analysis
The accurate quantification of trace levels of this compound in various research matrices necessitates meticulous sample preparation and collection protocols to minimize contamination and analyte loss. The volatility of siloxanes presents unique challenges that are addressed by specialized techniques. accesswater.org
Thermal desorption (TD) coupled with gas chromatography-mass spectrometry (TD-GC-MS) is a highly sensitive method for the analysis of volatile siloxanes, including deuterated analogs used as internal standards. researchgate.netnih.gov This technique involves trapping the volatile compounds from a gas stream onto a sorbent tube, followed by heating the tube to release the analytes into the GC-MS system.
The process typically involves the following steps:
Sorbent Tube Preparation: Sorbent tubes are conditioned at high temperatures (e.g., 350°C for a minimum of 4 hours) to remove any residual contaminants. nih.gov
Sample Collection: A known volume of the gas sample is drawn through the sorbent tube, where the volatile siloxanes are adsorbed onto the sorbent material.
Thermal Desorption: The sorbent tube is placed in a thermal desorber unit and heated (e.g., to 300°C), while an inert gas flows through it to carry the desorbed analytes into a cold trap. youtube.com
Cryofocusing: The cold trap concentrates the analytes, which are then rapidly heated and injected into the GC-MS for separation and detection. youtube.com
The use of an internal standard, such as a ¹³C-labeled or deuterated siloxane, is crucial for accurate quantification, as it helps to correct for variations in sample collection and analysis. nih.gov For instance, in the analysis of octamethylcyclotetrasiloxane (B44751) (D4) and decamethylcyclopentasiloxane (B1670010) (D5) in end-exhaled air, the addition of ¹³C-labeled internal standards significantly reduced the coefficient of variation. nih.gov
The following table outlines typical parameters for thermal desorption of volatile siloxanes:
| Parameter | Value |
| Sorbent Tube Conditioning Temperature | 350 °C nih.gov |
| Sorbent Tube Conditioning Time | ≥ 4 hours nih.gov |
| Desorption Temperature | 300 °C youtube.com |
| Desorption Time | 10 minutes youtube.com |
This table is generated based on data from the text.
Solvent extraction is a common technique for isolating siloxanes from solid and liquid environmental matrices such as soil, dust, and water. google.comresearchgate.net The choice of solvent is critical and depends on the polarity of the target analytes and the nature of the matrix. A mixture of hexane (B92381) and ethyl acetate (B1210297) (1:1, v/v) has been effectively used for the extraction of siloxanes. researchgate.net
A general procedure for solvent extraction involves:
Sample Weighing: A defined quantity of the sample is weighed into an extraction vessel.
Solvent Addition: A precise volume of the extraction solvent is added to the sample.
Extraction: The mixture is agitated (e.g., vortexed) to ensure thorough mixing and facilitate the transfer of the siloxanes from the sample matrix into the solvent. researchgate.net
Separation: The solvent phase containing the extracted siloxanes is separated from the sample matrix. Since siloxane solvents are often immiscible with aqueous samples, the mixture can be allowed to separate into layers. google.com
Analysis: The extract is then analyzed, typically by GC-MS.
To minimize contamination, which is a significant challenge in siloxane analysis, a field blank should be included for every sample. nih.gov Pressurized solvent extraction (PSE) is a more advanced technique that utilizes elevated temperatures and pressures to enhance extraction efficiency. researchgate.net
The following table summarizes solvents and techniques used in the extraction of siloxanes:
| Extraction Technique | Solvent(s) | Matrix |
| Solvent Extraction | Hexane and Ethyl Acetate (1:1, v/v) researchgate.net | General |
| Pressurized Solvent Extraction (PSE) | Not specified | General researchgate.net |
| Liquid-Liquid Extraction | Not specified | Water researchgate.net |
| Solid Phase Extraction | n-hexane (elution) nih.gov | Air nih.gov |
This table is generated based on data from the text.
Several methods are employed for collecting biogas and air samples for siloxane analysis, each with its own advantages and limitations. eurofinsus.comscientificspectator.comlotusinstruments.com The choice of method often depends on factors such as the expected concentration of siloxanes, the sampling environment, and the desired analytical sensitivity.
Common collection techniques include:
Sorbent Tubes: Drawing the gas sample through a tube packed with a solid sorbent is a widely used method. eurofinsus.comscientificspectator.com This technique concentrates the siloxanes, allowing for higher sensitivity. Sorbent traps are generally more stable for sample storage than Tedlar bags. ohiolumex.com
Impingers: This method involves bubbling the gas sample through a series of solvent-filled impingers, typically chilled in an ice bath. eurofinsus.comscientificspectator.com The siloxanes dissolve in the solvent, which is then collected for analysis. Methanol is a commonly used solvent for this purpose. eurofinsus.comepa.gov
Tedlar Bags and Canisters: Whole air samples can be collected in Tedlar bags or evacuated Summa™ canisters. eurofinsus.comscientificspectator.com This method is relatively simple and quick, but the stability of siloxanes in Tedlar bags can be a concern, with a recommended analysis window of 72 hours. ohiolumex.comalsglobal.com
Direct, online measurement systems that connect the gas source via a heated transfer line to the analytical instrument are also utilized to avoid potential analyte loss associated with other collection methods. lotusinstruments.com
The following table compares different biogas and air sampling techniques for siloxane analysis:
| Sampling Technique | Principle | Advantages | Disadvantages |
| Sorbent Tubes | Adsorption onto a solid medium. eurofinsus.comscientificspectator.com | Good sample stability, high sensitivity. ohiolumex.com | Potential for breakthrough. |
| Impingers | Dissolution in a solvent. eurofinsus.comscientificspectator.com | Effective for trapping. | Solvent handling and potential for analyte loss. |
| Tedlar Bags/Canisters | Collection of a whole air sample. eurofinsus.comscientificspectator.com | Simple and fast collection. eurofinsus.com | Limited sample stability in bags. ohiolumex.comalsglobal.com |
This table is generated based on data from the text.
Environmental Fate, Transport, and Transformation of Decamethylcyclopentasiloxane and Implications for D5 D30 Tracer Studies
Atmospheric Behavior and Degradation Pathways
The atmosphere is a primary reservoir for D5 due to its high volatility. oup.comsu.se Approximately 90% of the D5 used in personal care products evaporates and enters the atmosphere. oup.comoup.com
Reaction with Hydroxyl Radicals (OH) and Atmospheric Half-lives
The principal degradation pathway for D5 in the atmosphere is its reaction with hydroxyl (OH) radicals. su.senih.govucpress.eduresearchgate.net This reaction is a key determinant of its atmospheric lifetime. The reaction rate constant for D5 with OH radicals has been reported by various studies, with values around (1.55 ± 0.17) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. ucpress.edu More recent studies have suggested slightly higher rate constants. ucpress.edu
The atmospheric half-life of D5 is estimated to be between 4 and 10 days, depending on the concentration of OH radicals, which varies with location and time of day. su.senih.govresearchgate.net For example, an atmospheric half-life of approximately 10.4 days has been estimated. service.gov.uk Another study calculated a half-life of 6.9 days based on a 12-hour average OH radical concentration of 1.5 x 10⁶ molecules cm⁻³. oup.com These relatively short half-lives limit significant atmospheric accumulation. researchgate.net
Table 1: Atmospheric Reaction and Half-life of D5
| Parameter | Value | Reference |
|---|---|---|
| Reaction Rate Constant with OH | (1.55 ± 0.17) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | ucpress.edu |
| Estimated Atmospheric Half-life | ~10.4 days | service.gov.uk |
| Calculated Half-life (at specific OH concentration) | 6.9 days | oup.com |
| General Half-life Range | 4 - 10 days | nih.govresearchgate.net |
Formation of Secondary Organosiloxane Aerosols (SOSiA)
The atmospheric oxidation of D5 by OH radicals can lead to the formation of secondary organosiloxane aerosols (SOSiA). copernicus.orgcopernicus.orgrsc.org This process involves the transformation of gaseous D5 into particulate matter. The yield of SOSiA from D5 oxidation is a complex process that can be influenced by factors such as OH exposure and the presence of other atmospheric components. copernicus.orgrsc.org
Research has shown that under high OH exposure conditions, the mass yield of SOSiA can be significant, in some cases exceeding 100%, which suggests the incorporation of other atmospheric species into the aerosol. researchgate.netpsu.edu The chemical composition of SOSiA includes a variety of high-molecular-weight oxidation products. rsc.org The formation of these aerosols is an important consideration in understanding the ultimate fate of D5 in the atmosphere.
Long-Range Atmospheric Transport Potential
Despite its relatively short atmospheric half-life, D5 has the potential for long-range atmospheric transport. su.seresearchgate.netnih.gov This is because its half-life can exceed the two-day screening criterion for persistent organic pollutants (POPs) under the Stockholm Convention. researchgate.netservice.gov.uk
Models have estimated the characteristic travel distance (CTD) of D5 to be around 3400-3430 km. oup.com While this is less than the CTD of designated POPs, it is sufficient for D5 to be transported to remote regions like the Arctic. oup.com Monitoring studies have confirmed the presence of D5 in the air of remote locations, including the Arctic, providing real-world evidence of its long-range transport. oup.comresearchgate.net This transport occurs primarily through the atmosphere, with subsequent deposition to surface media being a less significant process. oup.comresearchgate.netcopernicus.orgnih.govnoaa.govresearchgate.net
Aquatic and Sediment Compartment Dynamics
While the atmosphere is the primary initial sink for D5, it can also enter aquatic systems through wastewater treatment plant effluents. su.se Its behavior in water and sediment is governed by processes such as hydrolysis and biodegradation.
Hydrolysis Kinetics and pH-Dependent Degradation
D5 undergoes hydrolysis in water, a process that is significantly influenced by pH and temperature. su.senih.gov The rate of hydrolysis is slowest at a neutral pH and increases in both acidic and alkaline conditions. su.sedoria.fi
For instance, at 25°C, the hydrolysis half-life of D5 is 71 days at pH 7 and decreases to 9 days at pH 8. service.gov.uk Temperature also plays a crucial role, with lower temperatures leading to slower hydrolysis rates. At 12°C and pH 7 (representative of freshwater), the estimated half-life is around 315 days, while at 9°C and pH 8 (more akin to marine environments), it is about 64 days. su.seservice.gov.uk The primary degradation product of D5 hydrolysis is believed to be dimethylsilanediol (B41321). su.se
Table 2: pH-Dependent Hydrolysis Half-life of D5
| pH | Temperature (°C) | Half-life (days) | Environment | Reference |
|---|---|---|---|---|
| 7 | 25 | 71 | - | service.gov.uk |
| 8 | 25 | 9 | - | service.gov.uk |
| 7 | 12 | ~315 | Freshwater | su.seservice.gov.uk |
| 8 | 9 | ~64 | Marine | su.seservice.gov.uk |
Biodegradation Potential and Rates in Water and Sediment
Laboratory studies have indicated that D5 is not readily biodegradable in aquatic systems. su.seservice.gov.uk This lack of significant biodegradation, combined with its slow hydrolysis at near-neutral pH, means that D5 meets the criteria for being persistent (P) and very persistent (vP) in water. su.se
In sediments, D5 exhibits high persistence. su.se Estimated degradation half-lives in aerobic sediments range from over 1200 to 3100 days. su.se This persistence is due in part to the strong sorption of D5 to organic matter in sediment, which reduces its availability for degradation processes like hydrolysis. researchgate.net The degradation rate in soil is also influenced by moisture content, with lower water content potentially leading to faster hydrolysis due to interactions with mineral surfaces. researchgate.net
Adsorption and Desorption Processes in Sediments
Decamethylcyclopentasiloxane (B1670010) (D5) demonstrates a notable affinity for partitioning to the organic carbon fraction within sediments. This process is critical in determining the compound's environmental distribution and persistence. The organic carbon-water (B12546825) partition coefficient (Koc), a key parameter for assessing this behavior, has a measured logarithmic value of 5.17 for D5. oup.com This value is significantly lower than what would be predicted by quantitative structure-activity relationships (QSARs) for nonpolar organic chemicals, which estimate a log Koc of 7.57. oup.com This discrepancy highlights the unique partitioning behavior of D5.
The adsorption of D5 to sediments is a primary mechanism for its removal from the water column, alongside volatilization. service.gov.uk Studies have shown that for a sediment with 2% organic carbon, the maximum sorption capacity for D5 is approximately 50 mg/g dry weight. oup.com This suggests that at a certain concentration in the organic carbon, phase separation may occur, leading to the presence of neat D5. oup.com
Desorption processes, while less studied, are equally important for understanding the long-term fate of D5 in aquatic environments. The rate of desorption can influence the bioavailability of D5 to benthic organisms and its potential for re-entry into the water column. Research on other hydrophobic chemicals has indicated that desorption rate constants are relatively related to water solubility. nih.gov Given D5's low water solubility, it is expected to exhibit slow desorption from sediments.
The strong adsorption of D5 to sediments has significant implications for D5-d30 tracer studies. The similar physicochemical properties of D5 and D5-d30 mean that the deuterated form will also strongly adsorb to sediment organic matter. This necessitates careful consideration in the design and interpretation of tracer experiments, as the portion of D5-d30 sequestered in the sediment may not be readily available for transport and transformation studies in the aqueous phase.
Volatilization from Aqueous Systems and its Influence on Environmental Fate Studies
Volatilization is a dominant process governing the fate of Decamethylcyclopentasiloxane (D5) in aqueous systems. service.gov.uk Due to its high vapor pressure and Henry's Law constant, D5 readily partitions from water to the atmosphere. canada.ca It is estimated that approximately 90% of the D5 used in personal care products evaporates and is subsequently dispersed and degraded in the atmosphere. oup.comoup.com
This high volatility significantly impacts the residence time of D5 in water bodies. service.gov.uk In environmental fate studies, the rapid loss of D5 through volatilization can make it challenging to accurately assess other processes like biodegradation and hydrolysis. service.gov.uk For instance, standard laboratory tests for biodegradation can be difficult to interpret due to the rapid disappearance of the compound from the test system via volatilization. service.gov.uk
The use of Decamethylcyclopentasiloxane-d30 (D5-d30) as a tracer in environmental fate studies must account for this pronounced tendency to volatilize. Since the isotopic labeling in D5-d30 does not significantly alter its volatility compared to the parent compound, it will exhibit a similar rate of loss from aqueous systems to the atmosphere. This means that in open systems, a significant fraction of the introduced D5-d30 tracer may be lost, which could be misinterpreted as degradation or other removal processes if not properly quantified. Therefore, studies utilizing D5-d30 as a tracer in aqueous environments require carefully controlled experimental setups, such as closed systems or methods to accurately measure volatilization rates, to ensure that the data accurately reflects the processes being investigated.
Occurrence and Quantification in Wastewater Treatment Plants (WWTPs) and Effluents
Decamethylcyclopentasiloxane (D5) is frequently detected in wastewater treatment plants (WWTPs) due to its widespread use in personal care products. canada.ca Influent concentrations can vary, with studies reporting average mass loadings of D5 into two plants at 155.3 and 225.3 g·d-1 respectively. mountainscholar.org During wastewater treatment, D5, being hydrophobic, has a strong tendency to adsorb to sludge. mountainscholar.orgresearchgate.net This partitioning to sludge is a major removal pathway from the aqueous phase within the WWTP.
Despite this removal to sludge, D5 is still found in WWTP effluents, indicating that treatment processes are not completely effective at eliminating the compound. researchgate.net Effluent concentrations of approximately 400 ng/L have been reported. researchgate.net The release of D5-containing effluents contributes to its presence in receiving surface waters. canada.canih.gov For instance, D5 has been detected in UK rivers at concentrations between 30 to 60 ng/L. researchgate.net
The presence and behavior of D5 in WWTPs have direct implications for the use of D5-d30 as a tracer. When D5-d30 is introduced into a WWTP system for study purposes, it will undergo the same partitioning processes as its non-deuterated counterpart. A significant portion of the D5-d30 tracer will likely associate with the sludge, and the remainder will be discharged with the effluent. Quantification of D5-d30 in both sludge and effluent is therefore crucial for obtaining an accurate mass balance and understanding its fate and transport through the treatment process.
The following table presents a summary of D5 concentrations found in various WWTP-related matrices.
| Matrix | Concentration | Reference |
| WWTP Influent (mass loading) | 155.3 and 225.3 g·d-1 | mountainscholar.org |
| WWTP Effluent | ~400 ng/L | researchgate.net |
| Activated Sludge | Up to 17.11 µg/g dried-sludge | researchgate.net |
| Receiving Rivers | 30-60 ng/L | researchgate.net |
Soil Interactions and Transformation
The interaction of Decamethylcyclopentasiloxane (D5) with soil is a critical aspect of its environmental fate, particularly considering the application of biosolids from wastewater treatment plants to agricultural lands. nih.govnih.gov
In soil environments, D5 can undergo degradation, primarily through abiotic processes such as hydrolysis and volatilization. researchgate.net The degradation of D5 in soil has been observed in both laboratory and field studies. researchgate.net One study found that Polydimethylsiloxane (B3030410) (PDMS), a related silicone polymer, degraded by 50% in 4.5 to 9.6 weeks in field plots, with degradation rates of 0.26 to 0.44 g PDMS/m² per day. researchgate.net The degradation capacity of the soil can be exceeded at high concentrations. researchgate.net While D5 is not readily biodegradable in aquatic systems, its degradation in soil appears to be more significant. service.gov.ukresearchgate.net The ultimate degradation product of cyclic volatile methylsiloxanes (cVMS) like D5 in soil is dimethylsilanediol (DMSD). dss.go.th
The primary degradation pathway for D5 in soil is initiated by ring-opening hydrolysis. dss.go.th This is a multistep process that begins with the cleavage of the cyclic siloxane bond to form linear oligomeric siloxane diols. dss.go.th For D5, this initial ring-opening step is the rate-limiting step in its degradation, meaning that the formation of these linear intermediates is slower than their subsequent breakdown. dss.go.th This is in contrast to the smaller cyclic siloxane, D4, where the ring-opening is faster than the degradation of its intermediates, leading to their temporary accumulation. dss.go.th
These oligomeric diol intermediates are unstable in soil and further hydrolyze to the monomer dimethylsilanediol (DMSD). service.gov.ukdss.go.th The rate of this hydrolysis is dependent on factors such as humidity, occurring within hours to a week. dss.go.th The final hydrolysis product, DMSD, can then dissipate from the soil through volatilization or biodegradation. dss.go.th If the soil becomes saturated with water, some of the intermediates may revert back to the parent cVMS, which can then evaporate. dss.go.th
The following table outlines the key steps in the hydrolysis of D5 in soil:
| Step | Process | Products | Rate-Limiting for D5? |
| 1 | Ring-opening hydrolysis | Linear oligomeric siloxane diols | Yes |
| 2 | Further hydrolysis | Dimethylsilanediol (DMSD) | No |
Sorption to soil organic matter is a key process influencing the fate and transport of D5 in terrestrial environments. oup.com D5 readily binds to organic carbon in soil, which affects its mobility and bioavailability. researchgate.net Evidence suggests that the sorption of organic compounds like D5 to soils can be described by a "dual-mode sorption" model, which includes both absorption into amorphous organic matter and adsorption to carbonaceous materials like black carbon and kerogen. nih.gov This adsorption to carbonaceous components is often nonlinear and can dominate the total sorption at low aqueous concentrations. nih.gov
The organic carbon-normalized soil-water partition coefficient (Koc) for D5 has a logarithmic value of 5.17. oup.com For a typical soil with 2% organic carbon, the maximum sorption capacity for D5 is estimated to be around 50 mg/g dry weight. oup.com The presence of organic matter, particularly from the application of biosolids, can increase the sorption of contaminants. usda.gov However, studies have also shown that hydrous oxides of iron and manganese, which can be present in biosolids, play a significant role in contaminant retention, sometimes more so than the organic matter itself. usda.gov
The strong sorption of D5 to soil organic matter has important implications for its environmental behavior. It can reduce the amount of D5 available for leaching, volatilization, and degradation. This is a critical consideration for D5-d30 tracer studies in soil, as the tracer will also be subject to these strong sorption processes, potentially sequestering it within the soil matrix and influencing the interpretation of its transport and transformation.
Table of Compound Names
| Abbreviation/Common Name | Chemical Name |
| D5 | Decamethylcyclopentasiloxane |
| D5-d30 | This compound |
| D4 | Octamethylcyclotetrasiloxane (B44751) |
| D6 | Dodecamethylcyclohexasiloxane (B120686) |
| DMSD | Dimethylsilanediol |
| PDMS | Polydimethylsiloxane |
| cVMS | Cyclic volatile methylsiloxanes |
| TCP | Trichloropyridinol |
| PCBs | Polychlorinated biphenyls |
Biotransformation Mechanisms and Pathways of Decamethylcyclopentasiloxane (and implications for D5-d30 tracer studies)
The study of Decamethylcyclopentasiloxane (D5) biotransformation is crucial for understanding its environmental fate and the implications for tracer studies using its deuterated analogue, this compound (D5-d30). The biotransformation process involves metabolic changes to the D5 molecule within an organism, which can alter its properties and lead to its elimination.
Metabolic Transformation Processes in Organisms
The metabolic transformation of D5 in organisms primarily occurs through oxidation and hydrolysis. In mammals, such as Fischer 344 rats, D5 undergoes biotransformation following exposure. researchgate.net The initial step is believed to be an oxidation reaction, likely catalyzed by cytochrome P450 enzymes, which introduces a hydroxyl group to the molecule. researchgate.net This creates a hydroxylated derivative. researchgate.net
Following this initial oxidation, the molecule can undergo further hydrolysis of the silicon-oxygen (Si-O) bonds. This process breaks down the cyclic structure and leads to the formation of various linear and smaller siloxane metabolites. nih.gov In rats, a number of metabolites have been identified in urine, indicating that demethylation at the silicon-methyl bonds and cleavage of the siloxane ring are key transformation pathways. nih.govdoi.org
Identified urinary metabolites in rats include dimethylsilanediol (Me2Si(OH)2), methylsilanetriol (B1219558) (MeSi(OH)3), and various other hydroxylated and shorter-chain siloxanes. nih.govdoi.org The presence of these metabolites confirms that D5 is not metabolically inert and undergoes significant chemical changes within the body. nih.gov
The proposed metabolic pathway for D5 involves initial hydroxylation followed by rearrangement and further hydrolysis, ultimately leading to the formation of short-chain linear siloxanes that can be excreted in the urine. researchgate.net This same general pathway has been proposed for other cyclic siloxanes as well. researchgate.net
Comparative Biotransformation in Different Organisms
The biotransformation of D5 has been studied in various organisms, revealing both similarities and differences in metabolic pathways and efficiencies.
In mammals, specifically rats, D5 is readily metabolized. researchgate.net Following oral or intravenous administration, a significant portion of the compound is biotransformed into various hydroxylated and demethylated metabolites that are primarily excreted in the urine. nih.gov The liver is a key organ in this process, with studies suggesting that D5 can induce hepatic microsomal enzymes in a manner similar to phenobarbital. researchgate.net
In aquatic organisms like fish, biotransformation of D5 also occurs. researchgate.net Studies in rainbow trout have shown that after oral administration, a substantial percentage of the administered D5 is metabolized. researchgate.net Metabolites have been detected in various tissues, including the bile, digestive tract, liver, and gonads. researchgate.net Notably, in bile, the vast majority of the detected radioactivity was attributed to metabolites rather than the parent D5 compound. researchgate.net This indicates that fish possess effective mechanisms for metabolizing D5. However, the rate and extent of biotransformation can differ from mammals.
While specific comparative studies on D5-d30 are less common, the metabolic pathways are expected to be similar to those of non-deuterated D5. The primary difference would lie in the kinetic isotope effect, where the heavier deuterium (B1214612) atoms in D5-d30 might slightly slow down the rate of reactions involving the cleavage of carbon-deuterium bonds compared to carbon-hydrogen bonds. This potential difference is a critical consideration in tracer studies, as it could influence the interpretation of results related to environmental fate and transport.
Elimination Kinetics and Bioavailability Considerations
The elimination kinetics and bioavailability of D5 are influenced by the route of exposure and the organism's metabolic capacity.
Bioavailability:
Dermal Exposure: Bioavailability through the skin is very low. nih.gov The majority of dermally applied D5 evaporates from the skin surface. tandfonline.com It is estimated that over 99% of the D5 that enters the skin diffuses back to the surface and evaporates. tandfonline.com
Oral Exposure: Oral absorption is higher than dermal or inhalation routes. In rats, approximately 9% of an oral dose was absorbed.
Inhalation Exposure: Following inhalation, a significant portion of D5 is rapidly exhaled unchanged. researchgate.netnih.gov
Elimination Kinetics: Once absorbed, D5 is distributed to various tissues, with a tendency to accumulate in adipose tissue due to its lipophilic nature. However, it is also readily eliminated from the body. The major routes of elimination are exhalation of the unchanged parent compound and excretion of metabolites in the urine and feces. nih.gov
In rats, exhalation is a primary clearance pathway for the parent D5 molecule. researchgate.netnih.gov Metabolites, as discussed previously, are primarily excreted via the urine. nih.gov The elimination from adipose tissue is slower compared to other tissues. The rapid clearance through exhalation and metabolism suggests a low potential for bioaccumulation in mammals. researchgate.netnih.gov
In fish, while uptake can be significant, the extensive biotransformation contributes to elimination. researchgate.net The presence of high concentrations of metabolites in the bile of rainbow trout points to biliary excretion as a significant elimination pathway for D5 metabolites in this species. researchgate.net
The use of D5-d30 as a tracer relies on the assumption that its kinetic and bioavailability properties are very similar to those of D5. However, the potential for isotopic effects to alter biotransformation and elimination rates must be considered when interpreting data from such studies.
Table of Research Findings on D5 Biotransformation
| Organism | Route of Exposure | Key Findings | Primary Metabolites Identified | Reference |
|---|---|---|---|---|
| Fischer 344 Rats | Oral, Intravenous | Extensive biotransformation; metabolites excreted in urine. researchgate.netnih.gov | Dimethylsilanediol, Methylsilanetriol, various hydroxylated siloxanes. nih.govdoi.org | researchgate.netnih.govdoi.org |
| Rainbow Trout | Oral | Significant metabolism; high concentration of metabolites in bile. researchgate.net | Not specified in detail, but constitute 99% of radioactivity in bile. researchgate.net | researchgate.net |
Applications of Decamethylcyclopentasiloxane D30 in Scientific Research
Tracer Studies for Environmental Transport and Fate
The environmental behavior of D5, a high-production-volume chemical used in numerous consumer products, is a subject of significant scientific scrutiny. umich.edu D5-d30 is an invaluable tracer for elucidating the transport and fate of D5 in the environment. Isotopic tracers like D5-d30 enable researchers to follow the movement of a substance through different environmental compartments without altering the system's natural dynamics. researchgate.netnih.gov
The use of isotopically labeled compounds is a powerful technique for tracking chemicals in complex environmental matrices. umich.edu By introducing a known quantity of D5-d30 into a controlled or natural system, scientists can monitor its distribution across air, water, soil, and sediment. This approach helps in understanding key environmental processes such as volatilization, adsorption to sediment and soil, and long-range atmospheric transport. umich.edu
For instance, studies on the environmental fate of D5 have shown that it is subject to removal from water primarily through volatilization and adsorption onto sediments. nih.gov The use of a deuterated tracer would allow for the precise measurement of these partitioning behaviors, distinguishing the experimentally introduced D5 from the background levels already present in the environment.
Table 1: Environmental Fate Parameters of Decamethylcyclopentasiloxane (B1670010) (D5)
| Environmental Compartment | Key Process | Half-life/Degradation |
| Water | Hydrolysis | 315 days at 12°C and pH 7 nih.gov |
| Water | Hydrolysis | 64 days at 9°C and pH 8 nih.gov |
| Sediment (aerobic) | Degradation | >1200-3100 days nih.gov |
| Atmosphere | Photolysis | Not significant nih.gov |
Isotopic tracers are instrumental in determining the bioaccumulation potential and biodegradation pathways of substances like D5. researchgate.net Concerns over the persistence and bioaccumulation of D5 have led to numerous studies, and D5-d30 is a key component of this research. nih.govyoutube.com By using a deuterated form, researchers can accurately measure uptake and elimination rates in organisms without interference from D5 already present in the environment. nih.gov
Studies have shown that while D5 is lipophilic, it does not tend to biomagnify in food webs due to metabolic processes in organisms like fish and mammals. youtube.comumich.edu The use of isotopically labeled D5, such as ¹⁴C-D5 or D5-d30, allows for the differentiation between the parent compound and its metabolites, providing clear evidence of biotransformation. For example, research has identified several hydroxylated and ring-opened metabolites of D5 in rats, which could be definitively traced using a labeled precursor.
Table 2: Research Findings on D5 Bioaccumulation
| Organism | Study Type | Finding | Reference |
| Rainbow Trout | Laboratory Bioaccumulation | Bioconcentration factor (BCF) measured with ¹⁴C-labeled D5. | nih.gov |
| Fathead Minnow | Laboratory Bioconcentration | Bioconcentration study using ¹⁴C-labeled D5. | nih.gov |
| Rats | In vivo Toxicokinetics | Metabolism to linear and cyclic silanols. | |
| Various | Review | D5 is subject to biotransformation in fish and mammals. | youtube.com |
Analytical Standard Development and Calibration
The accurate quantification of D5 in various environmental and biological samples is crucial for risk assessment and regulatory monitoring. umich.edu D5-d30 plays a pivotal role as an internal standard in analytical methods developed for this purpose.
In analytical chemistry, particularly in methods like gas chromatography-mass spectrometry (GC-MS), an internal standard is a substance added in a constant amount to samples, the calibration standard, and the blank. It is used to correct for the loss of analyte during sample preparation and analysis. D5-d30 is an ideal internal standard for D5 analysis because it has nearly identical chemical and physical properties to the native compound, but its higher mass allows it to be distinguished by a mass spectrometer.
The use of an isotopically labeled internal standard like D5-d30 significantly improves the precision and accuracy of quantification. For example, in a method developed for analyzing D4 and D5 in exhaled air, the addition of a ¹³C-labeled internal standard reduced the coefficient of variation from over 30% to under 13%. europa.eu Similar improvements in analytical performance are achieved when using D5-d30 for the analysis of D5 in other matrices such as water, sediment, and biota.
The development of robust and reliable analytical methods is essential for environmental monitoring. The use of D5-d30 is integral to the validation of these methods, ensuring their accuracy, precision, linearity, and sensitivity. By spiking samples with a known amount of D5-d30, analytical laboratories can perform quality control checks to ensure the consistency and reliability of their data over time.
Regulatory bodies and research institutions rely on such validated methods to generate the data needed for environmental risk assessments of D5. umich.edunih.gov The availability of high-purity D5-d30 as a certified reference material is therefore fundamental to the global effort to understand the environmental behavior of this widely used siloxane.
Mechanistic Studies in Chemical Reactions
The use of isotopically labeled compounds, particularly deuterated molecules, is a well-established technique for elucidating the mechanisms of chemical reactions. This is primarily achieved by studying the kinetic isotope effect (KIE), where the replacement of an atom with its heavier isotope can lead to a change in the reaction rate. researchgate.netyoutube.com This effect can provide insights into bond-breaking steps in the rate-determining stage of a reaction.
While the principles of using deuterated compounds to study reaction mechanisms are widely applied in organic chemistry and biochemistry, specific examples of Decamethylcyclopentasiloxane-d30 being used for this purpose are not extensively documented in the reviewed scientific literature. Theoretical applications could include studying the mechanisms of D5 degradation in the environment, such as its hydrolysis or atmospheric oxidation, or investigating the enzymatic pathways involved in its metabolism. However, published research focusing specifically on D5-d30 as a mechanistic tracer for chemical reactions appears to be limited.
Elucidating Degradation Mechanisms and Reaction Kinetics
The study of how substances like D5 break down in the environment is essential for assessing their environmental fate and potential impact. nih.gov D5-d30 plays a pivotal role in these investigations, not by being the primary subject of degradation itself, but by acting as a superior internal standard for analytical measurements. resolvemass.ca
In environmental monitoring and degradation studies, accurately quantifying the concentration of D5 over time is fundamental to determining its degradation rate. researchgate.netfrontiersin.org However, the process of extracting and analyzing D5 from complex environmental samples like water, soil, or air can lead to losses of the target analyte, resulting in inaccurate measurements. To counteract this, a known amount of D5-d30 is added to the sample at the beginning of the analytical procedure. itrcweb.org
Since D5-d30 is chemically almost identical to D5, it behaves similarly during extraction, cleanup, and analysis. Any loss experienced by the native D5 will be mirrored by a proportional loss of the D5-d30 standard. chromforum.org By using techniques like gas chromatography-mass spectrometry (GC-MS), which can differentiate between the deuterated and non-deuterated forms based on their mass difference, scientists can calculate the recovery of the internal standard and correct the measured concentration of D5. nih.govfilab.fr This isotope dilution method significantly improves the accuracy and precision of the quantification, which is crucial for building reliable kinetic models of D5 degradation. itrcweb.org
For instance, in a study developing a sensitive method for quantifying D5 in end-exhaled air, the use of a labeled internal standard reduced the coefficient of variation from 37.8% to 12.5%, showcasing a substantial improvement in analytical precision. nih.gov This enhanced accuracy is vital for understanding the persistence and degradation pathways of D5 in various environmental compartments.
Table 1: Enhancement of Analytical Precision using a Labeled Internal Standard for D5 Quantification
| Analyte | Analytical Method | Coefficient of Variation (without Internal Standard) | Coefficient of Variation (with Labeled Internal Standard) | Reference |
|---|---|---|---|---|
| D5 | TD-GC-MS | 37.8% | 12.5% | nih.gov |
Studies of D5-d30 Interactions with Environmental Radicals
The primary degradation pathway for D5 in the atmosphere is through reactions with hydroxyl (OH) radicals. nih.gov Understanding the kinetics of these reactions is key to predicting the atmospheric lifetime of D5. Here too, D5-d30 serves as an indispensable analytical tool.
In laboratory studies that simulate atmospheric conditions, researchers investigate the reaction rates of D5 with OH radicals. elsevierpure.com The use of D5-d30 as an internal standard allows for precise measurement of the diminishing concentration of D5 as it reacts with these radicals. This accurate quantification is essential for determining the reaction rate constants.
While the kinetic isotope effect (the difference in reaction rate between the deuterated and non-deuterated compound) for D5 is not the primary focus of these environmental studies, the enhanced stability and distinct spectroscopic signature of deuterated compounds can be advantageous. resolvemass.ca The main utility of D5-d30, however, remains its role in ensuring the accuracy of the kinetic data obtained for the non-deuterated D5, which is the compound of environmental interest. nih.gov
Table 2: Monitored Ions for D5 and its Labeled Internal Standard in GC-MS Analysis
| Compound | Monitored Ion (m/z) | Purpose | Reference |
|---|---|---|---|
| Decamethylcyclopentasiloxane (D5) | 355 | Quantification of Analyte | nih.gov |
| 13C-labeled D5 | 360 | Internal Standard for Quantification | nih.gov |
*This table uses 13C-labeled D5 as an example of an internal standard, as specific m/z for D5-d30 was not available in the search results. The principle of using a mass-differentiated isotopologue remains the same.
Research in Polymer Chemistry
In the realm of polymer science, D5-d30 provides unique insights into the synthesis and properties of siloxane polymers.
Role of D5-d30 in Understanding Siloxane Polymerization Dynamics
Cyclic siloxanes like D5 are important precursors, or monomers, for the production of silicone polymers, such as polydimethylsiloxane (B3030410) (PDMS). mst.dkresearchgate.net The process typically involves a ring-opening polymerization, where the cyclic monomers are opened up and linked together to form long polymer chains. uni-rostock.de
Understanding the dynamics of this polymerization—how the monomers add to the growing chain, the structure of the resulting polymer, and the motion of the polymer chains—is crucial for designing materials with specific properties. D5-d30 is a powerful tool in these investigations. By using D5-d30 as the monomer, scientists can synthesize deuterated PDMS. europa.eu
The key advantage of using deuterated polymers lies in their interaction with neutrons. Techniques like small-angle neutron scattering (SANS) are highly effective for studying the structure and dynamics of polymers. Neutrons are particularly sensitive to the difference between hydrogen and deuterium (B1214612). europa.eu By selectively deuterating parts of a polymer chain or a polymer blend, researchers can create "contrast" in their SANS experiments, allowing them to visualize the conformation of polymer chains, the morphology of polymer blends, and the dynamics of polymer movement in ways that are not possible with other techniques. europa.eu Therefore, the use of D5-d30 as a monomer is instrumental in advancing the fundamental understanding of siloxane polymerization and the resulting polymer properties.
Investigations into Polymer Additives and Their Influence
D5 can be present in final silicone products not only as a building block of the polymer but also as a residual impurity from the manufacturing process or as an additive itself, used to modify the properties of the final product. mst.dkeuropa.eu For example, D5 is used as a solvent and leveling agent in certain applications. acs.org Investigating the role and behavior of these additives is important for product performance and safety.
D5-d30 can be used as a tracer to study the influence and fate of D5 when it is present as an additive or residual in a polymer matrix. By introducing a known quantity of D5-d30 into a polymer formulation, researchers can track its distribution within the material, its migration to the surface, and its potential to leach out over time. Analytical techniques like GC-MS can then be used to quantify the amount of D5-d30 that has moved, providing valuable data on the behavior of the additive. intertek.com This information is critical for developing stable polymer formulations and for understanding the potential for exposure to residual monomers and additives.
Computational and Theoretical Modeling of Decamethylcyclopentasiloxane D30 Behavior
Environmental Mass Balance Models
Environmental mass balance models are essential tools for predicting the fate and transport of chemicals like D5 in the environment. These models use the principle of conservation of mass to track the movement and transformation of a substance through different environmental media such as air, water, and sediment.
Quantitative Water Air Sediment Interactive (QWASI) Models
The Quantitative Water Air Sediment Interactive (QWASI) model is a widely used fugacity-based mass balance model that estimates the concentrations of organic chemicals in aquatic systems. nih.govtrentu.ca It considers inputs from direct discharges, river inflows, and atmospheric deposition, and outputs through processes like evaporation, degradation, water outflow, and sediment burial. trentu.ca
An updated version of the QWASI model has been applied to D5 to evaluate its chemical fate in different lake environments, such as Lake Pepin and Lake Ontario. nih.govresearchgate.net These applications demonstrate the model's ability to highlight differences in chemical behavior between various substances and across different aquatic ecosystems. nih.gov The model, often available in a spreadsheet format, facilitates sensitivity and uncertainty analyses, which are critical for regulatory assessments. nih.govresearchgate.net
Steady-State and Unsteady-State Modeling Approaches
Both steady-state and unsteady-state modeling approaches are employed to understand the environmental behavior of D5. Steady-state models, like the standard QWASI model, provide a snapshot of the chemical's fate under constant emission and environmental conditions. nih.gov They are valuable for understanding the potential long-term distribution and for identifying key parameters that influence the chemical's behavior. nih.gov
Unsteady-state, or dynamic, models offer a more realistic simulation by considering changes in emissions and environmental conditions over time. nih.gov A novel unsteady-state QWASI model has been used to investigate the response times of D5 concentrations in water and sediment to changes in emission scenarios in diverse aquatic systems, including Lake Ontario, Oslofjord, and Lake Pepin. nih.gov These dynamic models are particularly useful for predicting how quickly a system will respond to changes in chemical inputs. nih.gov
Predicting Environmental Concentrations and Residence Times
Modeling efforts have been crucial in predicting the environmental concentrations and residence times of D5. For instance, models have been used to estimate that approximately 90% of D5 released from personal care products evaporates into the atmosphere. oup.com The high air-water partition coefficient (KAW) of D5, with a log KAW of 3.13, indicates a strong tendency for the compound to volatilize from water. oup.com
In aquatic environments, QWASI models have predicted that D5 is primarily removed by hydrolysis and volatilization in systems like Lake Ontario and Oslofjord, while in a riverine system like Lake Pepin, advective loss is the dominant removal process. nih.gov The predicted half-life of D5 in the water column following a reduction in emissions is less than 60 days in all three of these water bodies. nih.gov In the atmosphere, the estimated half-life of D5 due to reaction with hydroxyl radicals is about 10 days. su.se Long-range transport models have confirmed that D5 is subject to atmospheric transport to remote regions like the Arctic. su.seresearchgate.netnih.gov
Table 1: Predicted Environmental Fate Parameters for Decamethylcyclopentasiloxane (B1670010) (D5)
| Parameter | Value | Environmental Compartment/Condition | Source |
|---|---|---|---|
| Atmospheric Half-Life | ~10 days | Reaction with hydroxyl radicals | su.se |
| Water Column Half-Life | < 60 days | Post-emission reduction in Lake Ontario, Oslofjord, Lake Pepin | nih.gov |
| Log KAW (Air-Water Partition Coefficient) | 3.13 | - | oup.com |
| Removal in Wastewater Treatment Plants (WWTPs) | ~95% | ~22% to air, ~73% to sludge | su.se |
Atmospheric Transport and Chemistry Models
Atmospheric models are critical for understanding the long-range transport of D5 and its transformation into other compounds, such as secondary organic aerosols (SOA).
Integration of D5 into Regional Air Quality Models (e.g., WRF+CHIMERE)
To better understand the regional atmospheric distribution of D5, it has been integrated into chemistry transport models (CTMs) like the Weather Research and Forecasting (WRF) model coupled with the CHIMERE model (WRF+CHIMERE). ucpress.educopernicus.orgcopernicus.orgbham.ac.ukresearchgate.netcopernicus.org This modeling system simulates the atmospheric concentrations and seasonal distribution of D5 over specific regions, such as the western Iberian Peninsula. ucpress.edu
The model incorporates key processes governing the atmospheric fate of D5, including emissions, advection, and degradation primarily through reaction with OH radicals. ucpress.edu The MELCHIOR2 gas-phase chemistry mechanism within CHIMERE has been modified to include the reaction of D5 with OH. ucpress.edu By comparing model outputs with data from passive air sampling campaigns, researchers can evaluate and refine the emission factors used in the model to better represent actual D5 concentrations. ucpress.edu Such models have shown that D5 concentrations are generally higher in more densely populated coastal areas. ucpress.edu
Simulation of Secondary Organic Aerosol (SOA) Formation from Siloxane Oxidation
The oxidation of D5 in the atmosphere can lead to the formation of Secondary Organic Aerosol (SOA), a significant component of fine particulate matter. researchgate.netcopernicus.orgnih.gov Laboratory studies have shown that the SOA yield from D5 oxidation is highly dependent on the concentration of the hydroxyl radical (OH). researchgate.netcopernicus.org At atmospherically relevant OH concentrations (≲ 107 molecules cm-3), the SOA yield is typically low, around 1-5%. copernicus.org However, at much higher OH concentrations, the yield can be significantly greater, reaching over 68%. researchgate.netcopernicus.org
Modeling studies have predicted that siloxanes generally contribute to low localized SOA mass, on the order of nanograms per cubic meter (ng m-3) or less. researchgate.netnih.gov For example, one model estimated a maximum SOA formation from siloxanes of 21 ng m-3 in Los Angeles. nih.gov The chemical composition of the formed SOA has been found to be dependent on the OH exposure. copernicus.org Recent research has also investigated the role of chlorine atoms in D5 oxidation, finding that they can also facilitate SOA formation with high yields, suggesting that regions with active chlorine chemistry may see enhanced SOA production from D5. acs.org
Table 2: Secondary Organic Aerosol (SOA) Yields from Decamethylcyclopentasiloxane (D5) Oxidation
| Oxidant | OH Concentration (molec. cm-3) | SOA Yield (%) | Source |
|---|---|---|---|
| OH | ≲ 107 | < 5% (typically ~1%) | copernicus.org |
| OH | ~5 x 109 | > 68% (can reach 110%) | researchgate.netcopernicus.org |
| Cl | - | Maximum yield of 1.3 (130%) | acs.org |
Physiologically Based Pharmacokinetic (PBPK) Modeling (focused on understanding disposition, not human clinical effects)
PBPK modeling is a computational technique that simulates the absorption, distribution, metabolism, and excretion (ADME) of a compound within a biological system. nih.gov These models integrate physicochemical properties of the substance with physiological parameters of the organism to predict the concentration of the compound in various tissues over time. nih.govnih.gov For D5, several PBPK models have been developed to understand its pharmacokinetic behavior across different species and exposure routes. nih.gov The general concept involves representing the body as a series of interconnected compartments, each corresponding to a specific organ or tissue (e.g., liver, adipose tissue, skin), with blood flow linking them. nih.govyoutube.com
The structure of a PBPK model for D5 is built upon the unique physicochemical properties of the compound, which is highly lipophilic (fat-loving) and has a low blood-to-air partition coefficient and high clearance in the liver. nih.gov An integrated model combines data from various exposure routes, such as dermal and inhalation, to create a robust predictive tool. nih.gov The model is parameterized using three main categories of data: physiological parameters, physicochemical parameters, and biochemical parameters. nih.govnih.gov
Physiological Parameters: These are system-specific values for the organism being modeled (e.g., rat, human) and include tissue volumes, blood flow rates to each organ, and ventilation rates. researchgate.netfrontiersin.org These are generally obtained from established literature. researchgate.net
Physicochemical Parameters: These are compound-specific values that govern how D5 moves between compartments. Key parameters include partition coefficients (e.g., blood:air, tissue:blood, octanol:water), which describe the relative affinity of D5 for different biological media. nih.govwikipedia.orgyoutube.com The octanol-water partition coefficient (Kow) is a measure of a substance's lipophilicity. wikipedia.org
Biochemical Parameters: These describe the rate of metabolism, primarily in the liver. They are typically represented by Michaelis-Menten kinetics, defined by the Vmax (maximum reaction rate) and Km (substrate concentration at half-maximum rate) values. researchgate.net
| Parameter Type | Specific Parameter | Description | Relevance to D5 Models |
|---|---|---|---|
| Physiological | Tissue Blood Flow Rates | The rate of blood perfusion to various organs (e.g., L/hr). researchgate.net | Determines the rate of D5 delivery to and from tissues like the liver and adipose tissue. nih.gov |
| Physiological | Tissue Volumes | The volume of individual organs and tissues (e.g., fat, liver, skin). researchgate.net | Defines the potential storage capacity of a tissue for lipophilic D5. nih.gov |
| Physicochemical | Log Kow (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the compound. wikipedia.org | High Log Kow indicates D5 preferentially partitions into fatty tissues. |
| Physicochemical | Blood:Air Partition Coefficient | Ratio of D5 concentration in blood to that in air at equilibrium. | A low value, characteristic of D5, influences its behavior upon inhalation. nih.gov |
| Biochemical | Vmax (Maximum Velocity) | The maximum rate of metabolic elimination by liver enzymes. researchgate.net | Defines the upper limit of D5 clearance from the body. nih.gov |
| Biochemical | Km (Michaelis Constant) | Substrate concentration at which the metabolic reaction rate is half of Vmax. researchgate.net | Characterizes the affinity of metabolic enzymes for D5. nih.gov |
Once a PBPK model is constructed and parameterized, it can be used to simulate the concentration of D5 in various tissues following a specific exposure scenario. youtube.com These simulations can predict the time-course of the compound in blood, fat, liver, and other tissues. nih.gov For research, a key output is the prediction of free (unbound) tissue concentrations, as it is the free fraction of a compound that is generally considered to be biologically active. PBPK models can be used to run virtual studies, simulating different exposure levels and durations to understand how these variables affect the internal tissue dosimetry. nih.gov This is particularly useful for extrapolating between different doses and exposure routes (e.g., from inhalation to dermal) and between species (e.g., from rat to human). nih.gov
The output of such simulations is often presented in tables or graphs showing the concentration of the compound in different tissues over time.
| Tissue Compartment | Simulated Peak Concentration (Cmax) (µg/g tissue) | Simulated Time to Peak (Tmax) (hours) | Simulated Area Under the Curve (AUC) (µg·h/g) |
|---|---|---|---|
| Blood | 0.5 | 2 | 4.8 |
| Liver | 15.2 | 4 | 180.5 |
| Adipose Tissue (Fat) | 250.7 | 24 | 8500.2 |
| Skin | 85.3 | 12 | 1250.6 |
Quantum Chemical Calculations and Molecular Dynamics Simulations
To understand the behavior of D5-d30 at the most fundamental level, researchers employ quantum chemical calculations and molecular dynamics (MD) simulations. These methods model the interactions between atoms and molecules, providing a detailed picture of reaction mechanisms and physical properties.
Quantum chemistry allows for the detailed investigation of chemical reactions, including the degradation of siloxane molecules. rsc.org Methods like Density Functional Theory (DFT) can be used to calculate the energies of molecules and potential intermediates, helping to map out the most likely degradation pathways. nih.gov Quantum-based molecular dynamics (QMD) simulations have been used to test established reaction schemes for polydimethylsiloxane (B3030410) (PDMS), a polymer structurally related to D5. rsc.orgrsc.org These studies examine processes like crosslinking and chain scission at an atomic level. rsc.org
Research has shown that degradation can proceed via several routes, including the formation of various crosslinks like silethylene (Si-C-C-Si) and silmethylene (Si-C-Si). rsc.org These reactions are often associated with the off-gassing of small molecules such as hydrogen (H2) and methane (B114726) (CH4). rsc.org QMD simulations can test the causal connections between the formation of a specific crosslink and the release of a particular gas, confirming that while historical schemes are qualitatively reasonable, the direct quantitative link can be complex. rsc.orgrsc.org Furthermore, quantum calculations have revealed a strong connection between chain scission events and the formation of silanol (B1196071) (Si-OH) groups. rsc.org
| Reaction Type | Proposed Mechanism | Associated Products | Investigative Method |
|---|---|---|---|
| Silethylene Crosslinking | Joining of two Si-CH2• radicals. rsc.org | Si-C-C-Si bridge, H2 gas. rsc.org | Quantum-Based Molecular Dynamics (QMD). rsc.org |
| Silmethylene Crosslinking | Joining of a Si-CH2• radical and a Si• radical. rsc.org | Si-C-Si bridge, CH4 gas. rsc.org | Quantum-Based Molecular Dynamics (QMD). rsc.org |
| Chain Scission | Breakage of the Si-O backbone. acs.org | Formation of silanol (Si-OH) groups. rsc.org | QMD, Molecular Dynamics (MD). rsc.orgacs.org |
| Adsorption-Induced Bond Weakening | Interaction with adsorbates (e.g., H2O, OH-) weakens the Si-O bond under tensile strain. nih.gov | Lowered force required for bond rupture. nih.gov | Quantum Chemical Calculations (DFT). nih.gov |
Molecular dynamics (MD) simulations are a powerful tool for studying the physical interactions that govern the behavior of D5 molecules in different environments. acs.orgliberty.edu These simulations model a system of many molecules over time, allowing for the calculation of bulk properties and the observation of partitioning behavior. acs.org The interactions are defined by a "force field," which is a set of parameters that describe the potential energy of the system based on the positions of its atoms. acs.orgliberty.edu
For siloxanes, intermolecular interactions are dominated by weak van der Waals forces. researchgate.net MD and quantum-chemical modeling show that while hydrogen bonding can occur with hydroxylated surfaces, the primary driving force for adsorption and interaction is dispersive forces. researchgate.netresearchgate.net These non-covalent interactions are crucial for understanding the partitioning of D5 between different phases, such as water, air, and organic carbon in soil or sediment. nih.gov MD simulations can be used to predict partitioning constants, such as the Henry's Law constant (air-water partitioning), which are critical inputs for environmental fate models. nih.gov The simulations provide a molecular-level explanation for the compound's high lipophilicity and volatility, showing how the flexible, nonpolar structure of the siloxane ring interacts with its surroundings. acs.org
| Interaction / Behavior | Key Molecular Drivers | Significance | Modeling Technique |
|---|---|---|---|
| Partitioning into Lipids | Dominated by weak van der Waals forces and dispersive interactions. researchgate.net | Explains the high octanol-water partition coefficient (Kow) and accumulation in fatty tissues. | Molecular Dynamics (MD). nih.gov |
| Volatility | Weak intermolecular cohesive energy. acs.org | Explains the high vapor pressure and partitioning from water to air. | MD, Gibbs Ensemble Monte Carlo. acs.org |
| Adsorption to Surfaces | Interactions between siloxane Si-O dipoles and surface atoms; van der Waals forces are primary. researchgate.net | Governs partitioning to soil, sediment, and other environmental solids. nih.gov | Quantum Chemistry, MD. researchgate.netresearchgate.net |
| Molecular Flexibility | Low rotational energy barrier of the Si-O-Si bond. acs.org | Allows the molecule to adopt various conformations, influencing its interaction with other molecules and surfaces. | MD Simulations. acs.org |
Regulatory Science and Environmental Policy Considerations for Decamethylcyclopentasiloxane and Its Relevance to D5 D30
Environmental Persistence and Bioaccumulation Assessments
The regulatory evaluation of D5 is primarily driven by its environmental behavior, specifically its persistence and potential for bioaccumulation. These assessments determine whether the substance poses a long-term risk to ecosystems.
Under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, substances are evaluated against specific criteria outlined in Annex XIII to determine if they are Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB). vanabio.com A substance is identified as vPvB if it meets the criteria for both very persistent and very bioaccumulative classifications. vanabio.com
D5 has been identified as a vPvB substance because its properties exceed the thresholds set by REACH. vanabio.comservice.gov.uk The degradation half-life of D5 in freshwater at 12°C and pH 7 is estimated to be around 315 days, far exceeding the 60-day criterion for being classified as very persistent. su.se Furthermore, its experimentally determined bioconcentration factor (BCF) in fish is 7,060 L/kg, which is above the vB criterion of 5,000 L/kg. service.gov.uksu.se
Table 1: Comparison of D5 Properties with REACH vPvB Criteria
| Parameter | REACH Criterion (vP or vB) | Reported Value for Decamethylcyclopentasiloxane (B1670010) (D5) | Meets Criterion? |
|---|---|---|---|
| Persistence (Freshwater Half-life) | > 60 days | ~315 days (at 12°C, pH 7) su.se | Yes |
| Persistence (Sediment Half-life) | > 180 days | > 1200 days su.se | Yes |
| Bioaccumulation (Bioconcentration Factor - BCF in fish) | > 5000 L/kg | 7060 L/kg service.gov.uksu.se | Yes |
The determination of persistence and bioaccumulation for substances like D5 follows methodologies outlined in regulatory guidance, such as the EU Technical Guidance Document for risk assessment. service.gov.uk These methodologies involve a combination of laboratory testing, environmental modeling, and analysis of field data.
Persistence Assessment: Laboratory studies are conducted to measure degradation rates. For D5, hydrolysis and biodegradation tests are performed. However, the high volatility of D5 can complicate standard tests, making results difficult to interpret without modifications to prevent evaporative loss. service.gov.uk Hydrolysis studies show that D5's degradation is pH-dependent, with a half-life of 71 days at pH 7 and nine days at pH 8 (at 25°C). service.gov.uk The lack of ready biodegradability in aquatic systems and the slow hydrolysis rate contribute to its classification as persistent. service.gov.uk
Bioaccumulation Assessment: This is typically determined by measuring the bioconcentration factor (BCF) in aquatic organisms, most commonly fish. service.gov.uk These studies measure the uptake of the chemical from the water and its accumulation in the organism's tissues relative to the water concentration. D5 is also shown to accumulate from diet, with a measured biomagnification factor (BMF) of 3.9. service.gov.uk
Role of D5-d30: In monitoring real-world environmental samples (e.g., wastewater, river sediment, or fish tissue), quantifying low concentrations of D5 is challenging due to complex sample matrices. D5-d30 is added to samples before extraction and analysis. Because it behaves chemically and physically almost identically to D5 but is distinguishable by mass spectrometry, it allows for accurate correction of any analyte loss during sample preparation and analysis, ensuring the high-quality data needed for regulatory assessments.
Global and Regional Regulatory Frameworks for Cyclosiloxanes
Due to its vPvB properties, D5 has faced increasing regulatory scrutiny, particularly in the European Union. These regulations aim to minimize the environmental release of cyclosiloxanes from consumer and professional products.
The European Commission has implemented restrictions on D5 under the REACH regulation to mitigate its environmental impact. ecomundo.eucoslaw.eu These restrictions focus on limiting the concentration of D5 in products that are likely to be released into the aquatic environment.
Initially, a restriction was placed on D5 in wash-off cosmetic products, which came into force on January 31, 2020. vanabio.comecomundo.eu This rule prohibits placing such products on the market if they contain D5 in a concentration equal to or greater than 0.1% by weight. vanabio.commsl.io
More recently, these restrictions have been expanded. As of May 2024, new amendments to REACH were adopted, extending the 0.1% concentration limit to other products, including leave-on cosmetics and other consumer and professional products, with staggered transition periods. coslaw.eupremiumbeautynews.comintertek.com The restriction on D5 in leave-on cosmetics will become effective on June 6, 2027. coslaw.euthegoodfaceproject.com A broader restriction on placing D5 on the market as a substance, in mixtures, or as a constituent of other substances at concentrations of 0.1% or greater will apply from June 6, 2026, though some specific uses are exempt. intertek.com
Table 2: Summary of Key EU REACH Restrictions on Decamethylcyclopentasiloxane (D5)
| Product Category / Scope | Concentration Limit | Effective Date | Source |
|---|---|---|---|
| Wash-off cosmetic products | ≥ 0.1% by weight | January 31, 2020 | vanabio.comecomundo.euthegoodfaceproject.com |
| Placing on the market (as substance, in mixtures, etc.) | ≥ 0.1% by weight | June 6, 2026 | premiumbeautynews.comintertek.com |
| Leave-on cosmetic products | ≥ 0.1% by weight | June 6, 2027 | coslaw.euthegoodfaceproject.com |
In June 2018, D5 was formally identified as a Substance of Very High Concern (SVHC) and included in the REACH Candidate List. msl.iointertek.comtraceone.com This classification was based on its identification as a vPvB substance under REACH Annex XIII. vanabio.comyuka.io The inclusion on the SVHC list triggers legal obligations for companies that produce, import, or use the substance, including requirements for communication down the supply chain. traceone.com This step is often a precursor to further regulatory measures, such as requiring authorization for specific uses or imposing broader restrictions. msl.io
The REACH framework mandates a risk evaluation process for chemicals manufactured or imported in significant quantities. env.go.jp For substances produced at over 10 tonnes per year, registrants must complete a Chemical Safety Assessment (CSA) and document it in a Chemical Safety Report (CSR). croneri.co.uk This process involves:
Hazard Assessment: Evaluating the intrinsic properties of the substance to determine its potential effects on human health and the environment, including its classification as PBT/vPvB. croneri.co.uk
Exposure Assessment: Developing exposure scenarios that describe how the substance is used and the potential routes and levels of exposure for humans and the environment throughout its lifecycle. croneri.co.uk
Risk Characterization: Comparing the exposure levels with the established no-effect levels (DNELs for human health, PNECs for the environment) to determine if risks are adequately controlled.
Role of Scientific Research in Informing Regulatory Decisions
The regulation of chemical compounds such as Decamethylcyclopentasiloxane (D5) is fundamentally reliant on a robust body of scientific research. Regulatory bodies globally depend on precise data to assess a substance's potential environmental and health risks. nih.gov A critical, though often behind-the-scenes, component of this research is the use of isotopically labeled compounds. In the case of D5, its deuterated analogue, Decamethylcyclopentasiloxane-d30 (D5-d30), plays a pivotal role.
This compound is a form of D5 where the 30 hydrogen atoms in the methyl groups have been replaced with deuterium (B1214612), a heavy isotope of hydrogen. While chemically identical to D5 in its behavior, its increased mass allows it to be distinguished by analytical instruments like mass spectrometers. wikipedia.org This property makes D5-d30 an indispensable tool in analytical chemistry, where it is used as an internal standard for a technique known as isotope dilution mass spectrometry (IDMS). rsc.orgosti.gov
The use of D5-d30 as an internal standard is crucial for achieving the high level of accuracy and precision required for regulatory science. nih.gov By adding a known quantity of D5-d30 to a sample before analysis, scientists can correct for any loss of the target analyte (D5) during the complex extraction and clean-up processes, as well as for variations in instrument response. osti.govnih.gov This ensures that the final measured concentration of D5 in an environmental sample is as close to the true value as possible, providing a solid foundation for risk assessment and regulatory decisions. nih.gov
Data Integration and Exposure Assessment for Regulatory Purposes
A cornerstone of any regulatory evaluation is the exposure assessment, which seeks to determine the extent of contact between a chemical and human or ecological receptors. nih.gov For a widely used substance like D5, which is found in numerous personal care products and industrial applications, this involves measuring its concentration in various environmental compartments. nih.govsu.se D5 has been detected in air, water, sediment, and biota, making accurate quantification in these complex matrices essential for understanding exposure pathways. nih.govresearchgate.net
The integration of reliable data from these different sources is paramount for a comprehensive exposure assessment. researchgate.net This is where the application of this compound becomes critical. Analytical methods, such as gas chromatography-mass spectrometry (GC-MS), are employed to detect the low concentrations of D5 often present in the environment. nih.govfda.gov The isotope dilution technique, utilizing D5-d30, is considered a gold standard for such analyses. wikipedia.orgrsc.org It effectively mitigates matrix effects—interferences from other compounds in the sample—that can otherwise lead to inaccurate (either suppressed or enhanced) results. acs.org
The table below illustrates the central role of D5-d30 in generating the precise data needed for the exposure assessment of D5.
| Environmental Matrix | Purpose of Measurement | Role of this compound (D5-d30) |
| Air | To determine atmospheric concentrations and assess inhalation exposure. nih.govnih.gov | Serves as an internal standard to ensure accurate quantification of volatile D5, correcting for losses during sampling and analysis. |
| Water | To measure concentrations in wastewater effluent and surface waters, assessing risk to aquatic ecosystems. su.seresearchgate.net | Used in isotope dilution analysis to provide precise concentration data, overcoming matrix effects from dissolved organic matter. acs.org |
| Sediment | To quantify accumulation in river and lake bottoms, assessing risk to benthic organisms. su.se | Enables accurate measurement by correcting for analyte loss during the rigorous extraction from complex sediment matrices. |
| Biota (e.g., fish, mussels) | To determine bioaccumulation in aquatic life, assessing potential for food chain transfer. su.se | Acts as an ideal internal standard for quantifying D5 in fatty tissues, where significant matrix interference is common. |
| Consumer Products | To verify concentrations in formulations for compliance and consumer exposure modeling. nih.govfda.gov | Ensures accurate measurement of D5 content, providing reliable data for assessing dermal and inhalation exposure from product use. |
This table is interactive. Users can sort the columns to view the information.
Bridging Environmental Monitoring Data with Model Predictions for Policy
Regulatory policy for chemicals like D5 is not based solely on measured data but also on sophisticated environmental fate and transport models. nih.govucpress.edu These models predict how a chemical will move through and persist in the environment, forecasting concentrations in areas where monitoring data may be unavailable. ucpress.edu For these models to be reliable tools for policy-making, they must be validated and calibrated against high-quality, real-world environmental monitoring data. ucpress.edu
This is where the role of this compound is intrinsically linked to environmental policy. The accuracy of the monitoring data used to "bridge" with and verify model predictions is paramount. ucpress.edu If the monitoring data is flawed, the model's calibration will be incorrect, leading to poor predictions and potentially misguided regulatory policies. By enabling highly accurate measurements of D5 across various environmental media, D5-d30 ensures that the data used for model validation is of the highest possible quality. nih.gov
For example, models predicting the long-range atmospheric transport of D5 are validated by comparing their output to measured air concentrations from remote locations. nih.gov These measurements, made reliable through the use of isotopically labeled standards like D5-d30, provide the confidence needed to use the model for broader policy decisions, such as assessing the need for international regulations. nih.gov This synergy between precise measurement and predictive modeling is fundamental to modern environmental risk assessment and policy development.
The following table summarizes how D5-d30-enabled research provides the necessary data to support and validate regulatory models for D5.
| Regulatory Data Requirement | Modeling Goal | Contribution of D5-d30 Enabled Research |
| D5 concentrations in wastewater effluent | Predict D5 levels in receiving surface waters. su.seucpress.edu | Provides highly accurate effluent concentration data (the primary input source) for aquatic exposure models. |
| D5 concentrations in ambient and indoor air | Estimate population-level inhalation exposure and long-range transport. nih.govchemicalinsights.org | Generates precise air concentration data needed to calibrate and validate atmospheric dispersion and fate models. |
| D5 levels in sediment cores | Determine persistence and historical deposition rates. su.se | Allows for accurate quantification in dated sediment layers, providing real-world data to verify model predictions of persistence (degradation half-life). |
| Bioaccumulation factors in aquatic species | Predict chemical concentrations in the food web. | Yields reliable measurements of D5 in organisms and surrounding water, which are used to calculate and validate bioaccumulation factors in ecological models. |
This table is interactive. Users can sort the columns to view the information.
Future Directions in Decamethylcyclopentasiloxane D30 Research
Development of Novel Isotopic Labeling Techniques for Enhanced Tracer Studies
The primary utility of D5-d30 lies in its role as a tracer for D5. However, future research will likely move towards more sophisticated isotopic labeling strategies to answer more complex questions about environmental processes.
Current tracer studies often rely on the single, fully deuterated D5-d30 molecule. While effective for tracking the bulk movement of D5, this approach has limitations. The development of selectively labeled D5 isotopologues, where deuterium (B1214612) atoms are placed on specific methyl groups, could provide unprecedented insight into reaction mechanisms. For instance, by observing which positions are more susceptible to isotopic exchange or cleavage during degradation, researchers could better elucidate the initial steps of biotransformation.
Furthermore, dual-labeling techniques, perhaps incorporating Carbon-13 (¹³C) alongside deuterium, could offer a more robust method for tracking degradation pathways. nih.gov This approach, analogous to double-tracer techniques used in pharmaceutical research, would allow scientists to follow the fate of the silicon backbone (labeled with ¹³C) and the methyl groups (labeled with ²H) independently. nih.gov This could definitively differentiate between the cleavage of Si-O bonds and the transformation of the methyl substituents.
| Tracer Technique | Application in D5 Research | Potential Insights |
| Current (D5-d30) | Bulk fate and transport studies in environmental matrices. | Overall persistence, partitioning behavior, and long-range transport potential. |
| Future (Site-Specific Deuteration) | Mechanistic studies of degradation pathways. | Identification of initial sites of biological or chemical attack. |
| Future (Dual ¹³C and ²H Labeling) | Advanced biotransformation and fragmentation studies. | Independent tracking of the siloxane ring and methyl groups, confirming degradation mechanisms. |
This table illustrates conceptual future applications of advanced isotopic labeling for D5 research.
The synthesis of these novel tracers represents a significant challenge but promises to unlock a deeper level of mechanistic understanding that is currently unattainable.
Refinement of Analytical Methods for Ultra-Trace Detection in Complex Matrices
The detection of D5 in various environmental compartments—air, water, sediment, and biota—is a significant analytical challenge due to its volatility and the presence of complex matrix interferences. service.gov.uknih.gov D5-d30 is crucial as an internal standard for quantification in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Future research will focus on pushing the limits of detection to even lower, more environmentally relevant concentrations.
Innovations are needed in sample preparation and extraction techniques to efficiently isolate and concentrate D5 from challenging matrices like fatty tissues or dense sediments. Techniques such as micelle-mediated extraction, which has shown success for other trace analytes, could be adapted for siloxanes. nih.gov This involves using a surfactant to form micelles that encapsulate the target analyte, allowing for its separation and preconcentration from the sample matrix. nih.gov
On the instrumentation side, advancements in high-resolution mass spectrometry (HRMS) will enable more selective and sensitive detection of both D5 and D5-d30. The development of new ionization techniques that are more efficient for volatile, non-polar compounds like D5 could also lead to significant improvements in sensitivity. The goal is to move from the current nanogram per liter (ng/L) or nanogram per gram (ng/g) detection limits to the picogram (pg) or even femtogram (fg) range.
| Analytical Aspect | Current State-of-the-Art | Future Refinement Goal |
| Limit of Detection (LOD) in Water | Low ng/L range | Mid-to-high pg/L range |
| Limit of Detection (LOD) in Air | 0.3 - 9 ng/m³ epa.gov | < 0.1 ng/m³ |
| Extraction Technique | Liquid-liquid extraction, solid-phase extraction (SPE). | Supercritical fluid extraction (SFE), advanced micelle-mediated extraction. |
| Instrumentation | Gas Chromatography-Mass Spectrometry (GC-MS), LC-MS/MS. | GC and LC coupled with High-Resolution Time-of-Flight (TOF) or Orbitrap MS. |
This table presents a comparison of current analytical capabilities and future targets for the detection of D5, facilitated by the use of D5-d30.
Achieving these lower detection limits is critical for accurately assessing background environmental levels, understanding bioaccumulation in sensitive organisms, and verifying the effectiveness of any potential regulatory measures.
Advanced Computational Modeling for Predictive Environmental Dynamics
Computational models are essential tools for predicting the environmental distribution and long-range transport of contaminants like D5. nih.govnih.gov Multimedia environmental fate models and atmospheric circulation models have been used to estimate the movement of D5 on regional and global scales. epa.govresearchgate.net However, the accuracy of these models is fundamentally dependent on the quality of the input parameters and their validation with real-world data.
This is where D5-d30 plays a critical role. Future research will involve conducting large-scale, controlled release experiments using D5-d30. By introducing a known quantity of the labeled compound into a specific environment, such as a lake, wastewater treatment plant, or soil plot, scientists can meticulously track its movement, partitioning between different environmental compartments (air, water, soil), and degradation over time.
The high-precision data generated from these D5-d30 tracer studies will be used to calibrate and validate existing environmental fate models. For example, measured rates of volatilization from water or degradation in soil can be directly compared to the predictions of the model. service.gov.uk Any discrepancies can then be used to refine the model's algorithms and input parameters, such as partition coefficients (Kow, Koa) and degradation half-lives.
| Model Parameter | How D5-d30 Research Contributes | Impact on Model Accuracy |
| Degradation Half-life (Air, Water, Soil) | Direct measurement in controlled field studies avoids confounding background D5. | More realistic prediction of persistence. |
| Inter-media Transport Rates (e.g., Volatilization) | Precise quantification of D5-d30 movement from water to air. | Improved accuracy of atmospheric transport predictions. |
| Bioaccumulation Factor (BAF) | Tracing the uptake of D5-d30 in organisms from their environment. | Better assessment of risk to biota. |
This table outlines how D5-d30 tracer studies can refine key parameters in environmental fate models.
This iterative process of model refinement, driven by empirical data from D5-d30 studies, will lead to more robust and reliable predictive tools for assessing the environmental risk of D5 and other similar chemicals.
Mechanistic Studies on Biotransformation Pathways and Environmental Interactions
While it is known that D5 can be transformed in the environment, particularly through phototransformation in the atmosphere, the specific pathways of its biodegradation in water, soil, and biota are less clear. epa.govservice.gov.uk The difficulty in studying these processes is often the presence of existing D5 contamination, which makes it hard to distinguish the parent compound from its transformation products in an experimental system.
D5-d30 provides a clear solution to this problem. Future mechanistic studies will use D5-d30 in controlled laboratory and mesocosm experiments to unambiguously identify the products of its transformation. By incubating D5-d30 with specific microbial consortia, soil samples, or aquatic organisms, researchers can use advanced analytical techniques like HRMS to detect and identify novel metabolites. The mass shift caused by the 30 deuterium atoms makes it straightforward to distinguish the labeled transformation products from any background contamination.
These studies will aim to answer fundamental questions, such as:
Does biotransformation proceed via hydrolysis of the siloxane ring to form linear siloxanols, or does it involve oxidation of the methyl groups?
What specific enzymes or microbial species are responsible for the degradation?
How do environmental factors such as pH, temperature, and redox conditions influence the transformation pathways and rates?
By elucidating these mechanisms, scientists can better predict the ultimate fate of D5 in the environment and identify the chemical structures of its terminal degradation products.
Contribution of D5-d30 Research to Broader Environmental Contaminant Science
The research and methodologies developed for studying D5 with its deuterated analogue have implications that extend far beyond this single compound. D5 serves as a model for a whole class of cyclic volatile methylsiloxanes (cVMS) and other chemicals with similar physicochemical properties (e.g., high volatility, low water solubility, high production volume).
The advanced analytical methods, sophisticated tracer techniques, and refined computational models developed using D5-d30 can be readily adapted to study other emerging contaminants. nih.govresearchgate.net For example, the challenges of measuring volatile compounds in air and tracking their long-range transport are common to many pollutants. The lessons learned from D5-d30 research can inform the study of other siloxanes (like D4 and D6), as well as other classes of volatile organic compounds.
Moreover, the integrated approach of using a stable isotope tracer to bridge the gap between laboratory experiments, controlled field studies, and predictive modeling represents a powerful paradigm in environmental chemistry. By demonstrating the effectiveness of this approach for D5, researchers provide a template for investigating other persistent, bioaccumulative, and mobile chemicals. The knowledge gained from D5-d30 studies will therefore contribute to a more robust and predictive framework for assessing the risks of new and existing chemicals in the environment.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for producing high-purity Decamethylcyclopentasiloxane-d30 (D5-d30) with isotopic integrity?
- Methodological Answer : Synthesis should prioritize deuterium incorporation at all methyl groups. A validated approach involves reacting deuterated chlorosilanes (e.g., (CD₃)₃SiCl) with controlled hydrolysis/condensation under inert conditions. Post-synthesis, purity is confirmed via ¹H/²H NMR to ensure minimal proton contamination (<1%) . Gas chromatography-mass spectrometry (GC-MS) with deuterium-specific fragmentation patterns can further verify isotopic labeling .
Q. How can researchers characterize the structural and thermodynamic properties of D5-d30 for use as a solvent in kinetic studies?
- Methodological Answer : Differential scanning calorimetry (DSC) and viscometry are critical for determining melting points and viscosity. Pair these with computational simulations (e.g., molecular dynamics) to model solvent-solute interactions. Reference deuterated analogs in databases like PubChem for comparative analysis of boiling points, vapor pressure, and polarity indices .
Q. What analytical techniques are recommended for detecting trace impurities in D5-d30 during NMR spectroscopy applications?
- Methodological Answer : High-resolution ²⁹Si NMR can identify siloxane backbone impurities (e.g., incomplete deuteration). Couple this with Fourier-transform infrared spectroscopy (FTIR) to detect residual Si-H bonds. For quantification, use internal standards (e.g., tetramethylsilane-d12) and integrate spectral peaks with software like MestReNova .
Advanced Research Questions
Q. How do environmental degradation pathways of D5-d30 differ from its non-deuterated counterpart under simulated atmospheric conditions?
- Methodological Answer : Conduct photolysis experiments in reaction chambers with controlled UV exposure (λ = 254–310 nm). Monitor degradation products via GC-MS and compare kinetics with non-deuterated D5. Computational models (e.g., EPI Suite) can predict half-lives and reaction intermediates, validated against OECD guidelines .
Q. What statistical approaches should be employed to resolve contradictory data in studies measuring D5-d30 bioaccumulation in aquatic organisms?
- Methodological Answer : Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) when analyzing multiple endpoints (e.g., lipid-water partitioning coefficients). Use mixed-effects models to account for variability in organism size and exposure duration. Cross-validate results with isotopic tracer studies .
Q. How can researchers design experiments to probe the role of D5-d30 in stabilizing protein conformations during cryo-electron microscopy?
- Methodological Answer : Use a combination of small-angle X-ray scattering (SAXS) and circular dichroism (CD) to assess protein stability in D5-d30 solutions. Optimize solvent concentration gradients to minimize denaturation. Compare deuterated vs. non-deuterated siloxanes to isolate isotope effects on hydrogen bonding .
Q. What are the challenges in quantifying D5-d30’s cross-contamination in multi-component reaction systems, and how can they be mitigated?
- Methodological Answer : Implement isotope dilution mass spectrometry (IDMS) with deuterated internal standards. For cross-contamination, use tandem mass spectrometry (MS/MS) to distinguish D5-d30 from protonated analogs. Establish calibration curves across a dynamic range (0.1–100 ppm) and validate recovery rates using spiked samples .
Data Interpretation & Validation
Q. How should researchers address discrepancies between experimental and computational predictions of D5-d30’s diffusion coefficients in polymer matrices?
- Methodological Answer : Reconcile differences by refining force field parameters in molecular dynamics simulations (e.g., OPLS-AA). Validate with pulsed-field gradient NMR to measure diffusion coefficients experimentally. Report uncertainties arising from matrix heterogeneity and temperature gradients .
Q. What protocols ensure reproducibility in long-term stability studies of D5-d30 under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
